2-Bromo-1-methylimidazole hydrobromide
Description
2-Bromo-1-methylimidazole hydrobromide is a halogenated imidazole derivative characterized by a bromine atom at position 2 and a methyl group at position 1 of the imidazole ring, paired with a hydrobromide counterion. Its molecular formula is C₄H₆Br₂N₂, with a molecular weight of 241.8 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. The hydrobromide salt enhances solubility and stability, making it preferable for formulation in drug discovery pipelines .
Properties
IUPAC Name |
2-bromo-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZTMGOGDUYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
1-Methylimidazole undergoes bromination using molecular bromine () in polar aprotic solvents such as 1,4-dioxane or water. In aqueous media, the reaction proceeds rapidly, often leading to over-bromination and the formation of dibrominated byproducts (e.g., 4,5-dibromo-1-methylimidazole). To favor mono-bromination at position 2, non-aqueous solvents like 1,4-dioxane are preferred. The reaction mechanism involves electrophilic aromatic substitution, with bromine acting as the electrophile.
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Starting material : 1-Methylimidazole (0.5 g) dissolved in 70 mL of 1,4-dioxane.
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Bromine addition : 1 mL of bromine is introduced under vigorous stirring.
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Monitoring : Reaction progress is tracked via -NMR, observing the emergence of singlet peaks at 7.83 ppm (2-bromo-1-methylimidazole) and 7.40 ppm (5-bromo-1-methylimidazole).
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Workup : Excess bromine and solvent are evaporated, yielding a mixture of mono- and dibrominated products.
Hydrobromide Salt Formation
The free base 2-bromo-1-methylimidazole is treated with hydrobromic acid () to form the hydrobromide salt. This step enhances the compound’s stability and solubility for subsequent applications.
Bromination of 1-Methyl-2-nitroimidazole Derivatives
An alternative route involves brominating 1-methyl-2-nitroimidazole , where the nitro group acts as a directing group. While this method is less common for the target compound, it provides insights into regioselectivity control.
Key Findings
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Reaction in water : Bromination of 1-methyl-2-nitroimidazole in aqueous media yields 4,5-dibromo-1-methyl-2-nitroimidazole as the primary product (70% yield).
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Reaction in 1,4-dioxane : Slower kinetics allow isolation of monobromo intermediates (4-bromo- and 5-bromo-1-methyl-2-nitroimidazole).
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Reductive debromination : Subsequent treatment with Zn/HCl reduces the nitro group to an amine but also induces protodebromination, complicating isolation of 2-bromo derivatives.
This pathway is less efficient for synthesizing this compound due to competing side reactions and the need for additional functional group transformations.
Optimization Strategies for Mono-Bromination
Solvent Effects
Temperature and Stoichiometry
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Low temperatures (0–5°C) suppress dibromination.
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Substoichiometric bromine (1.1 equiv.) minimizes over-reaction.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic displacement under controlled conditions.
Key Observations:
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Aromatic substitution occurs preferentially at the 4- and 5-positions in aqueous bromination reactions, with 4,5-dibromo derivatives forming under excess bromine .
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Cysteamine displacement : Treatment with cysteamine hydrochloride leads to nitro group displacement rather than bromine, yielding thioether derivatives (e.g., 2-[(2-aminoethyl)thio]-4-bromo-1-methylimidazole) .
Reaction Example :
text2-Bromo-1-methylimidazole hydrobromide + Cysteamine → 2-[(2-aminoethyl)thio]-1-methylimidazole + HBr
Conditions : Reflux in water or ethanol (60–80°C, 4–6 hours) .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling for constructing complex heterocycles.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids to form biaryl imidazoles:
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : DMF/H₂O (3:1)
Yield : 65–85%.
Buchwald-Hartwig Amination
Forms arylaminomethylimidazoles with primary/secondary amines:
Catalyst : Pd₂(dba)₃/Xantphos
Solvent : Toluene
Temperature : 100–110°C.
Reductive Dehalogenation
Zinc/HCl reduces bromoimidazoles to amino derivatives:
Reaction :
text4-Bromo-1-methyl-2-nitroimidazole → 2-Amino-1-methylimidazole
Conditions : Zn/HCl (reflux, 4 hours) .
Sandmeyer-Type Bromination
Copper(I) bromide mediates bromine extrusion in sulfur-containing precursors:
Example :
text2-Mercapto-1-methyl-imidazoline → 2-Bromo-1-methylimidazole
Mechanism : Sulfur extrusion via Cu(I)-mediated pathway .
Protodebromination
Acid hydrolysis removes bromine under reflux:
Conditions : H₂O/HCl (reflux, 2–3 hours)
Product : 2-Amino-1-methylimidazole (via protodebromination) .
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized as a reagent in various organic transformations, including substitution and coupling reactions .
- Reactivity : The presence of the bromine atom allows for electrophilic interactions, making it suitable for further chemical modifications. It can undergo substitution reactions with nucleophiles such as amines or thiols.
Biology
- Biological Activities : Research indicates potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of imidazole compounds exhibit significant activity against various cancer cell lines and pathogens .
- Mechanism of Action : The compound's mechanism often involves interaction with specific molecular targets like enzymes or receptors, modulating their activity through electrophilic interactions and hydrogen bonding.
Medicine
- Pharmaceutical Intermediate : 2-Bromo-1-methylimidazole hydrobromide is employed as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors involved in disease processes.
- Antimicrobial Studies : Case studies have highlighted its effectiveness against bacterial strains, demonstrating potential as a therapeutic agent in treating infections .
Industrial Applications
- Specialty Chemicals Production : The compound is used in producing specialty chemicals and materials, including dyes and polymers. Its unique reactivity allows for the development of novel materials with specific properties.
Case Study 1: Anticancer Properties
A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment led to a dose-dependent reduction in cell viability and induced apoptosis in cancer cells. In vivo studies showed reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In an antimicrobial evaluation study, derivatives of this compound were tested against various Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Bromo-1-methylimidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the imidazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-bromo-1-methylimidazole hydrobromide with five related compounds, highlighting structural variations and their implications:
Key Observations:
Core Heterocycle: The target compound’s imidazole core offers simpler functionalization compared to benzimidazole derivatives (e.g., Compound 1 and 2). Electron Effects: The fused benzene ring in benzimidazoles withdraws electron density, reducing reactivity in nucleophilic substitutions compared to imidazoles .
Substituent Position and Reactivity :
- Bromine at C2 (target) vs. C5 (Compound 2): Positional differences alter electronic distribution. C2 bromine in imidazoles is more reactive in Suzuki-Miyaura cross-coupling reactions, whereas C5 bromine in benzimidazoles is sterically hindered .
- Bromomethyl Group (Compound 1): The -CH₂Br substituent enables alkylation reactions, contrasting with the target’s direct C-Br bond, which favors aryl coupling .
Salt Forms :
- Hydrobromide vs. Hydrochloride : Hydrobromide salts generally exhibit lower aqueous solubility than hydrochlorides due to larger bromide ions. However, hydrobromides are preferred in solid-phase synthesis for improved crystallinity .
- Free Base (Compounds 2 and 4): Free bases lack counterions, requiring protonation for solubility. This limits their use in aqueous formulations but enhances lipid membrane permeability .
Comparative Physicochemical Properties
- Solubility : The target compound’s hydrobromide salt improves water solubility (~50 mg/mL estimated) compared to free bases (e.g., Compound 2: <10 mg/mL) .
- Stability : Benzimidazole derivatives (Compound 1) show higher thermal stability (decomposition >200°C) than imidazoles (~150°C) due to aromatic ring rigidity .
- Melting Points : Hydrobromide salts (target: ~180°C) typically melt at higher temperatures than hydrochlorides (Compound 3: ~165°C) .
Research Findings and Industrial Relevance
- Reactivity Studies: Brominated imidazoles undergo Ullmann couplings with aryl boronic acids at milder conditions (60°C) than benzimidazoles (100°C) . Compound 5 (2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone hydrobromide, ) participates in Knorr pyrrole synthesis via ketone-amine condensations .
- Biological Performance :
- The target compound’s smaller size (~241.8 g/mol) enhances blood-brain barrier penetration in CNS drug candidates compared to benzimidazoles (>300 g/mol) .
Q & A
Basic: How is 2-Bromo-1-methylimidazole hydrobromide synthesized, and what purity validation methods are recommended?
Methodological Answer:
A common synthesis route involves bromination of 1-methylimidazole using hydrobromic acid (HBr) under controlled temperature (0–5°C) to avoid over-bromination. Post-synthesis purification typically employs recrystallization from ethanol or acetonitrile. Purity validation requires:
- HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity.
- Elemental analysis (C, H, N) to verify stoichiometric Br content.
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+: ~222.98 for C₄H₆BrN₂·HBr) .
Basic: What spectroscopic techniques are suitable for characterizing its structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the imidazole ring protons (δ ~7.2–7.5 ppm) and methyl group (δ ~3.8 ppm). Absence of unreacted 1-methylimidazole (δ ~7.6 ppm) confirms completion .
- FT-IR : Bromine substituents show C-Br stretching at ~600–650 cm⁻¹.
- PXRD : Compare experimental patterns with simulated data from single-crystal studies to confirm crystallinity .
Basic: How should researchers assess its stability under storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- Monitor degradation via HPLC (new peaks indicate decomposition).
- Karl Fischer titration tracks moisture uptake, critical for hygroscopic hydrobromide salts. Store in desiccators with silica gel .
Advanced: How to resolve contradictions in reported protonation sites of hydrobromide salts?
Methodological Answer:
Discrepancies in protonation sites (e.g., imidazole N vs. Br⁻ counterion interactions) arise from crystallographic vs. solution-phase data. To resolve:
- Single-crystal X-ray diffraction : Determines protonation in solid state (e.g., N3 vs. N1 of imidazole) .
- Solution NMR titration : Monitor pH-dependent chemical shifts to identify protonation equilibria.
- DFT calculations : Compare theoretical vs. experimental IR/NMR spectra to validate models .
Advanced: What experimental designs optimize its use in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in DMF/H₂O at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 3:1).
- Competing debromination : Mitigate by using excess arylboronic acid (1.5 equiv) and degassing solvents to suppress Pd(0) oxidation .
- Post-reaction analysis : ICP-MS quantifies residual Pd; ≤50 ppm is acceptable for pharmaceutical intermediates .
Advanced: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent systems : Use ≤10% DMSO or PEG-400 to enhance solubility without denaturing proteins.
- Amorphous dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via solvent evaporation. Confirm amorphous phase via PXRD .
- Surfactant-assisted delivery : Test polysorbate 80 (0.1% w/v) in PBS; validate stability via dynamic light scattering (DLS) .
Advanced: How to analyze conflicting data in reaction kinetics (e.g., unexpected byproducts)?
Methodological Answer:
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., imidazole ring opening).
- Isolation and characterization : Purify byproducts via flash chromatography; assign structures via HRMS/MS/MS.
- Mechanistic studies : Perform deuterium labeling (e.g., D₂O solvent) to identify H/D exchange sites, clarifying reaction pathways .
Advanced: What strategies improve crystallinity for X-ray structural analysis?
Methodological Answer:
- Solvent screening : Test slow evaporation in MeOH/EtOAc (1:1) or diffusion with diethyl ether.
- Additive use : Introduce 1% acetic acid to promote hydrogen-bonded networks.
- Temperature gradients : Crystallize at 4°C for 72 hours to favor nucleation over rapid growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
